Cyclopentanone, 2-hexyl-3-(1-oxopropyl)-

Description

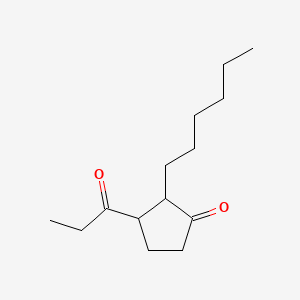

Cyclopentanone, 2-hexyl-3-(1-oxopropyl)-, is a substituted cyclopentanone derivative characterized by a five-membered cyclic ketone core with a hexyl group at position 2 and a 1-oxopropyl (acetyl) substituent at position 3. Cyclopentanone derivatives are widely studied for their roles in organic synthesis, fragrance production, and fuel precursors due to their reactive ketone group and alkyl side chains .

Properties

CAS No. |

37492-43-6 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

2-hexyl-3-propanoylcyclopentan-1-one |

InChI |

InChI=1S/C14H24O2/c1-3-5-6-7-8-11-12(13(15)4-2)9-10-14(11)16/h11-12H,3-10H2,1-2H3 |

InChI Key |

WVTTZKJVUNCKHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1C(CCC1=O)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- can be achieved through several methods. One common approach involves the Claisen condensation of cyclopentanone with hexyl acetate, followed by the addition of propionyl chloride. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the hexyl and oxopropyl groups may interact with hydrophobic regions of biological molecules, affecting their function.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs and their differences are summarized below:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Features |

|---|---|---|---|---|

| Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- | C₁₄H₂₄O₂ | 236.34 (calc.) | 2-hexyl, 3-(1-oxopropyl) | Larger alkyl chain (C6) |

| 2-Pentyl-3-(2-oxopropyl)-cyclopentanone | C₁₃H₂₂O₂ | 210.31 | 2-pentyl, 3-(2-oxopropyl) | Shorter alkyl chain (C5) |

| 2-Cyclopentyl-cyclopentanone | C₁₀H₁₄O | 150.22 | 2-cyclopentyl | Bicyclic structure |

| Cyclopentanone (parent compound) | C₅H₈O | 84.12 | Unsubstituted | Baseline for comparison |

Structural Insights :

- The hexyl and pentyl side chains enhance hydrophobicity and molecular weight compared to the parent cyclopentanone, influencing solubility and volatility .

- The 1-oxopropyl group introduces additional reactivity for aldol condensation, a key reaction in fuel precursor synthesis .

Physical and Chemical Properties

Comparative Physical Properties :

Chemical Reactivity :

- The ketone group enables aldol condensation, particularly with furfural, to form C10–C15 fuel precursors .

Hazard Comparison :

Handling Recommendations :

Q & A

Q. What are the recommended safety protocols for handling cyclopentanone derivatives in laboratory settings?

Cyclopentanone derivatives require strict safety measures due to flammability, toxicity, and irritancy. Key protocols include:

- Storage : Use tightly sealed containers in cool, well-ventilated areas away from ignition sources (e.g., open flames, sparks). Ground metal containers during transfers to prevent static discharge .

- PPE : Wear nitrile gloves (tested via EN374 standards), chemical-resistant lab coats, and safety goggles. Use respiratory protection if vapor concentrations exceed permissible exposure limits (PAC-1: 0.87 ppm; PAC-2: 9.5 ppm) .

- Spill Management : Employ non-sparking tools for cleanup and neutralize peroxides if long-term air exposure occurs .

Q. What synthetic routes are available for producing cyclopentanone derivatives like 2-hexyl-3-(1-oxopropyl)-cyclopentanone?

Synthesis methodologies include:

- Catalytic Conversion : Derivatives can be synthesized via biomass-derived furfural using selective catalysts (e.g., Pt/TiO₂) under hydrogenation conditions, achieving yields >80% .

- Biochemical Pathways : Retrosynthetic analysis identifies enzyme-catalyzed pathways for functionalizing cyclopentanone with alkyl or oxo-propyl groups, though yields require optimization .

- Thermochemical Pyrolysis : Minor yields of substituted cyclopentanones are obtained from lignocellulosic biomass pyrolysis at 400–600°C, with post-processing required for purification .

Advanced Research Questions

Q. How can researchers resolve contradictions between predicted and experimental compatibility data of cyclopentanone derivatives in fuel blends?

Discrepancies between Hansen solubility predictions and engine-test results (e.g., elastomer swelling, fuel-line degradation) require:

- Multi-Scale Testing : Combine computational solubility parameters (e.g., Hansen’s δ values) with exposure tests in E10 base fuels to assess volume swell in fluorocarbon elastomers and neoprene .

- Engine Validation : Conduct controlled engine trials to monitor seal integrity under varying blend levels (10–30%). Use mass spectrometry to detect degradation byproducts .

Q. What methodologies are employed in developing kinetic models for cyclopentanone combustion, and how are they validated?

Kinetic models are built using:

- Experimental Data : Ignition delay times from shock tubes and rapid compression machines (RCMs), supplemented by speciation data from jet-stirred reactors and flow reactors .

- Mechanistic Insights : Identify key reaction pathways (e.g., ethene formation via β-scission) and validate using flame-speed measurements. For 2-hexyl-3-(1-oxopropyl)-cyclopentanone, isotopic labeling can track radical intermediates .

- Computational Tools : Chemkin-Pro or Cantera simulations cross-validate model predictions against experimental ignition delays (±15% error tolerance) .

Q. How do substituents like the 2-hexyl-3-(1-oxopropyl) group influence cyclopentanone’s spectroscopic and thermodynamic properties?

Substituents alter:

- Vibrational Dynamics : Time-resolved photoelectron spectroscopy (TR-PES) reveals extended excited-state lifetimes (e.g., 58.1 ps for cyclopentanone vs. 22.2 ps for substituted derivatives) due to steric hindrance .

- Thermodynamic Stability : Density functional theory (DFT) calculations predict increased ring strain with bulky substituents, lowering combustion enthalpy by ~10% compared to unsubstituted cyclopentanone .

Q. What strategies mitigate oxidative instability in cyclopentanone derivatives during fuel storage?

Oxidation mitigation involves:

- Additive Screening : Test antioxidants (e.g., BHT, tocopherols) in hexane/isooctane blends. Use ASTM D525 to measure induction times, targeting >600 minutes for 20% blends .

- Alkene Scavengers : Introduce diethylhydroxylamine (DEHA) to quench radical chains formed during autoxidation, monitored via FTIR for peroxide accumulation .

Methodological Notes

- Spectroscopic Characterization : GC-MS and NMR (¹H/¹³C) are critical for verifying substituent positions and purity. Reference spectral libraries (e.g., HMDB, NIST) for cyclopentanone derivatives .

- Computational Modeling : Use Gaussian or ORCA for excited-state dynamics, incorporating solvent effects via COSMO-RS for accuracy in solution-phase studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.